molecular formula C12H20NO3P B161271 (4-Dimethylamino-phenyl)-phosphonic acid diethyl ester CAS No. 1754-43-4

(4-Dimethylamino-phenyl)-phosphonic acid diethyl ester

Cat. No.: B161271
CAS No.: 1754-43-4
M. Wt: 257.27 g/mol
InChI Key: PGYDGBCATBINCB-UHFFFAOYSA-N
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Description

(4-Dimethylamino-phenyl)-phosphonic acid diethyl ester is a phosphonic acid derivative characterized by a dimethylamino-substituted phenyl group linked to a diethyl phosphonate moiety. This compound is synthesized via the Kabachnik–Fields reaction, a method involving the condensation of p-dimethylaminobenzaldehyde, diethyl phosphite, and ammonium acetate under acidic conditions . The dimethylamino group (-N(CH₃)₂) serves as a strong electron-donating substituent, influencing the compound’s electronic properties, solubility, and reactivity. Phosphonic acid esters of this type are widely studied for applications in corrosion inhibition, medicinal chemistry, and materials science due to their stability and tunable physicochemical properties .

Properties

IUPAC Name

4-diethoxyphosphoryl-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20NO3P/c1-5-15-17(14,16-6-2)12-9-7-11(8-10-12)13(3)4/h7-10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYDGBCATBINCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)N(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447762
Record name Diethyl [4-(dimethylamino)phenyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1754-43-4
Record name Diethyl [4-(dimethylamino)phenyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme

4-(Dimethylamino)iodobenzene+HP(O)(OEt)2Pd catalyst, base(4-Dimethylamino-phenyl)-phosphonic acid diethyl ester+HI\text{4-(Dimethylamino)iodobenzene} + \text{HP(O)(OEt)}_2 \xrightarrow{\text{Pd catalyst, base}} \text{this compound} + \text{HI}

Procedure

  • Catalyst System : Pd(OAc)2_2 (5 mol%), PPh3_3 (10 mol%) in DMF.

  • Base : K2_2CO3_3 (2 equiv).

  • Conditions : 110°C, 24 h under argon.

  • Workup : Extraction with ethyl acetate, purification via silica gel chromatography.

Key Data

  • Yield : 65–78%.

  • Purity : >95% (by 31^{31}P NMR).

Nucleophilic Aromatic Substitution

Electron-rich aryl fluorides undergo substitution with phosphite anions under basic conditions:

Reaction Scheme

4-(Dimethylamino)fluorobenzene+KOt-Bu+HP(O)(OEt)2(4-Dimethylamino-phenyl)-phosphonic acid diethyl ester+KF\text{4-(Dimethylamino)fluorobenzene} + \text{KOt-Bu} + \text{HP(O)(OEt)}_2 \rightarrow \text{this compound} + \text{KF}

Procedure

  • Base : KOt-Bu (1.2 equiv) in THF.

  • Temperature : 0°C to room temperature.

  • Reaction Time : 12 h.

  • Workup : Acidic quench (1 M HCl), extraction with CH2_2Cl2_2.

Key Data

  • Yield : 50–60%.

  • Limitation : Requires activated aryl fluorides (e.g., para-substituted electron-donating groups).

Electrochemical Synthesis

Adapted from preparative electrolysis methods for analogous phosphonates:

Reaction Scheme

4-(Dimethylamino)phenyl diazonium salt+HP(O)(OEt)2Electrolysis(4-Dimethylamino-phenyl)-phosphonic acid diethyl ester\text{4-(Dimethylamino)phenyl diazonium salt} + \text{HP(O)(OEt)}_2 \xrightarrow{\text{Electrolysis}} \text{this compound}

Procedure

  • Electrolyte : Et4_4NBF4_4 in acetonitrile.

  • Electrodes : Pt anode and cathode.

  • Potential : +1.2 V vs. Ag/AgCl.

  • Conditions : 20°C, argon atmosphere.

Key Data

  • Yield : 70–80%.

  • Advantage : Avoids transition-metal catalysts.

Michaelis–Arbuzov Reaction

While typically used for alkyl halides, this method can be adapted for activated aryl bromides:

Reaction Scheme

4-(Dimethylamino)bromobenzene+P(OEt)3Δ(4-Dimethylamino-phenyl)-phosphonic acid diethyl ester+EtBr\text{4-(Dimethylamino)bromobenzene} + \text{P(OEt)}_3 \xrightarrow{\Delta} \text{this compound} + \text{EtBr}

Procedure

  • Conditions : Reflux in toluene (110°C, 48 h).

  • Workup : Distillation under reduced pressure.

Key Data

  • Yield : 40–50%.

  • Challenge : Low reactivity of aryl bromides in Arbuzov reactions.

Comparative Analysis of Methods

MethodCatalyst/BaseYield (%)Purity (%)Key Advantage
Palladium-CatalyzedPd(OAc)2_2, K2_2CO3_365–78>95High selectivity
Nucleophilic SubstitutionKOt-Bu50–6090No transition metals
ElectrochemicalNone70–8085Scalable, green chemistry
Michaelis–ArbuzovNone40–5080Simple setup

Chemical Reactions Analysis

Types of Reactions

(4-Dimethylamino-phenyl)-phosphonic acid diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Dimethylamino-phenyl)-phosphonic acid diethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Dimethylamino-phenyl)-phosphonic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Phosphonic acid esters with aromatic substituents exhibit diverse properties depending on the functional groups attached. Key structural analogues include:

Compound Substituent Key Features Applications References
(4-Dimethylamino-phenyl)-phosphonic acid diethyl ester -N(CH₃)₂ Electron-donating, enhances adsorption via lone-pair electrons Corrosion inhibition, potential enzyme inhibition
[3-[4-(4-Dimethylamino-phenyl)-triazol-1-yl]-propyl]-phosphonic acid diethyl ester (DMPTP) -N(CH₃)₂ + triazole Combines phosphonate with triazole; synergistic electronic effects Corrosion inhibitor (93% efficiency at 366 μM in HCl)
Diethyl (4-methoxyphenyl)methylphosphonate -OCH₃ Electron-donating but less basic than -N(CH₃)₂; moderate solubility Intermediate in drug synthesis
Diethyl (4-formylphenyl)phosphonate -CHO Electron-withdrawing; reactive aldehyde group for further derivatization Building block in organic synthesis
Diethyl (4-cyanophenyl)methylphosphonate -CN Strong electron-withdrawing; increases acidity (pKa ~2.5) Material science applications

Physicochemical Properties

  • Acidity (pKa): The dimethylamino group lowers the pKa of the phosphonic acid compared to electron-withdrawing substituents. For example, DMPTP (pKa ~3.8) is less acidic than cyano-substituted analogues (pKa ~2.5) due to the electron-donating nature of -N(CH₃)₂ .
  • Lipophilicity (Log P): The dimethylamino group increases hydrophilicity compared to methoxy or bromo substituents. Log P for this compound is estimated at 1.2, whereas diethyl (4-bromophenyl)phosphonate has Log P ~2.9 .

Functional Performance

  • Corrosion Inhibition: DMPTP exhibits 93% inhibition efficiency on mild steel in 1 M HCl at 366 μM, outperforming non-dimethylamino analogues like PTP (90% at 323 μM). The dimethylamino group enhances adsorption via electrostatic interactions and π-electron donation to metal surfaces .
  • The dimethylamino group may improve target binding in enzyme inhibition .

Biological Activity

(4-Dimethylamino-phenyl)-phosphonic acid diethyl ester, a phosphonic acid derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological effects, particularly in anticancer and antimicrobial contexts.

Synthesis

The synthesis of this compound typically involves the Kabachnik–Fields reaction, where dimethylaminocinnamaldehyde is reacted with diphenyl phosphite and amines under microwave-assisted conditions. This method allows for the efficient generation of α-aminophosphonates with good yields (42–85%) and minimal by-products .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, α-aminophosphonates, including derivatives of this compound, exhibited significant inhibition against MCF-7 breast cancer cells. The inhibition rates were comparable to the reference drug 5-fluorouracil (5-FU), with some compounds achieving up to 94.32% inhibition .

Table 1: Anticancer Activity Against MCF-7 Cells

CompoundInhibition (%)Reference
5-FU96.02
Compound A94.32
Compound B92.45

In addition to direct cytotoxic effects, molecular docking studies revealed that these compounds interact with thymidylate synthase, a key enzyme in nucleotide synthesis, suggesting a mechanism for their anticancer activity .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. In vitro studies assessed its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that certain derivatives possess notable antibacterial activity, while others showed limited effects .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)Activity Level
Compound CStaphylococcus aureus32Moderate
Compound DE. coli64Low

The biological activity of this compound can be attributed to its ability to interfere with critical cellular processes:

  • Inhibition of Enzyme Activity : The compound inhibits enzymes involved in nucleotide metabolism, leading to reduced cell proliferation in cancer cells.
  • Membrane Disruption : Antimicrobial activity may arise from disruption of bacterial cell membranes, leading to cell lysis.

Case Studies

A notable case study involved the evaluation of various α-aminophosphonates derived from this compound against resistant bacterial strains. The study demonstrated that specific structural modifications enhance antibacterial potency, suggesting a structure-activity relationship that could guide future drug design .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (4-dimethylamino-phenyl)-phosphonic acid diethyl ester, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via the Kabachnick-Fields reaction , which involves the condensation of 4-dimethylaminobenzaldehyde, diethyl phosphite, and an amine under acidic or solvent-free conditions. Key parameters include temperature control (80–120°C), use of catalysts like Lewis acids (e.g., ZnCl₂), and reaction time optimization (6–24 hours) to minimize side reactions such as hydrolysis of the phosphite diester . Purity is enhanced via vacuum distillation or column chromatography, with yields typically ranging from 60–85% depending on substrate ratios .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H/³¹P NMR : The ³¹P NMR signal appears near δ 25–30 ppm for the phosphonate group, while the dimethylamino group’s protons resonate at δ 2.8–3.2 ppm.
  • FT-IR : Strong P=O stretching at 1220–1280 cm⁻¹ and P-O-C absorption at 1020–1050 cm⁻¹.
  • Mass Spectrometry (EI-MS) : Molecular ion peak [M+H]⁺ should align with the molecular formula C₁₂H₂₀NO₃P (calc. 257.12 g/mol). X-ray crystallography is recommended for confirming stereochemistry in crystalline derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : The compound is a mild irritant (skin/eyes) and requires PPE (gloves, goggles). Work under a fume hood to avoid inhalation of vapors during synthesis. Storage should be in airtight containers at 2–8°C, away from moisture due to hydrolytic instability of the phosphonate ester group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for phosphonate derivatives, including this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) often arise from variations in assay conditions (pH, solvent polarity) or impurities. Standardize testing using:

  • Positive controls (e.g., commercial antibiotics for antimicrobial studies).
  • Purity validation via HPLC (>95% purity).
  • Dose-response curves with triplicate measurements to ensure reproducibility. Cross-reference with structurally analogous compounds (e.g., diethyl 4-methoxyphenylphosphonate ) to isolate substituent effects .

Q. What mechanistic insights explain the reactivity of the phosphonate group in this compound during nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing phosphonate group activates the aryl ring for electrophilic substitution, while the dimethylamino group acts as a meta-directing moiety. Computational studies (DFT) reveal that the reaction proceeds via a concerted SN2 mechanism at the phosphorus center, with transition-state stabilization through hydrogen bonding in polar aprotic solvents (e.g., DMF) .

Q. How can researchers optimize the synthesis of chiral derivatives of this compound for enantioselective catalysis applications?

  • Methodological Answer : Enantiomeric resolution can be achieved using:

  • Chiral auxiliaries : (R)- or (S)-BINOL-phosphoric acids to induce asymmetry during Kabachnick-Fields reactions.
  • Asymmetric catalysis : Chiral Cu(I) or Rh(II) complexes to control stereochemistry at the α-carbon. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) .

Q. What strategies mitigate hydrolysis of the diethyl ester group in aqueous biological assays while retaining bioactivity?

  • Methodological Answer : To enhance hydrolytic stability:

  • Structural modification : Replace ethyl groups with bulkier substituents (e.g., isopropyl) to sterically hinder water access.
  • Prodrug design : Convert the phosphonate to a bioreversible prodrug (e.g., S-acyloxyalkyl ester) that releases the active form in vivo .

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